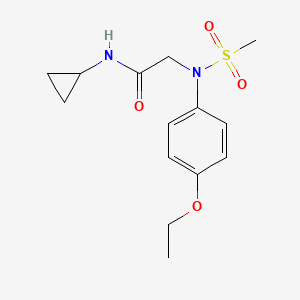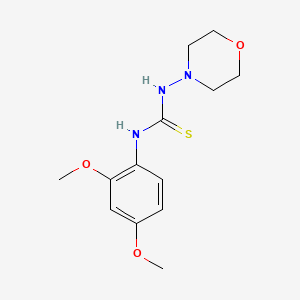
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide, also known as BMN-673, is a potent PARP (Poly ADP-ribose polymerase) inhibitor that has been extensively studied in recent years. It is a small molecule inhibitor that targets the PARP enzyme, which plays a crucial role in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.
Mechanism of Action
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair pathways. PARP is activated in response to DNA damage and helps to repair single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to be a potent inhibitor of PARP and has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and to enhance the efficacy of chemotherapy and radiation therapy. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is its potent activity against various types of cancer cells. It has been shown to be effective in preclinical models of cancer, and the results of clinical trials have been promising. However, one of the limitations of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is its potential toxicity. PARP inhibitors can cause DNA damage in normal cells, which can lead to side effects such as bone marrow suppression and gastrointestinal toxicity.
Future Directions
There are several future directions for the development of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. One area of research is the development of combination therapies that include N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy, and there is potential for the development of new combination therapies that could improve outcomes for cancer patients. Another area of research is the development of new PARP inhibitors that are more potent and have fewer side effects than N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. Finally, there is potential for the development of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide is a potent PARP inhibitor that has shown promising results in preclinical studies and clinical trials for the treatment of various types of cancer. It works by inhibiting the PARP enzyme, which plays a crucial role in DNA repair pathways. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have potent anti-tumor activity and to enhance the efficacy of chemotherapy and radiation therapy. However, its potential toxicity is a limitation, and further research is needed to develop new combination therapies and more potent PARP inhibitors.
Synthesis Methods
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide involves several steps, including the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 5-bromo-1-methyl-1H-pyrazole. The resulting product is then treated with 3-nitrobenzoyl chloride to obtain N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide. The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown potent activity against various types of cancer cells, including breast, ovarian, and pancreatic cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. N-(5-bromo-6-methyl-2-pyridinyl)-3-nitrobenzamide has also been tested in clinical trials for the treatment of advanced solid tumors, and the results have been promising.
properties
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3/c1-8-11(14)5-6-12(15-8)16-13(18)9-3-2-4-10(7-9)17(19)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLCJNMKWNXHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
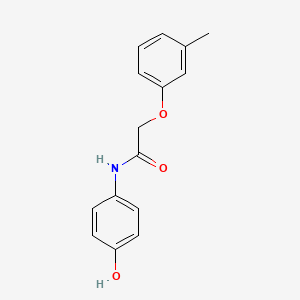
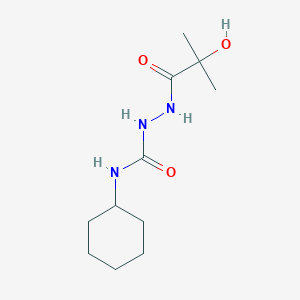
![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
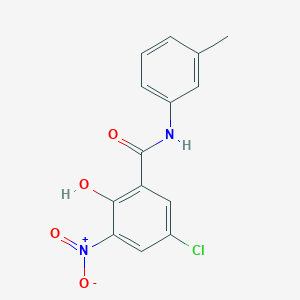
![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
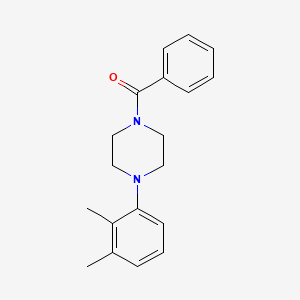
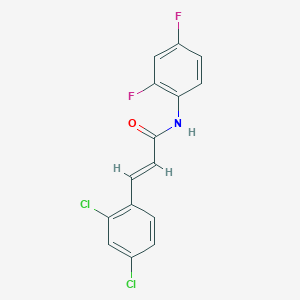
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

